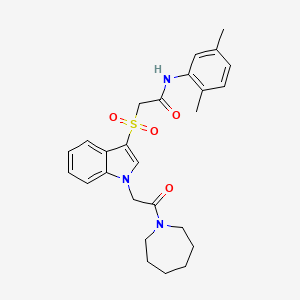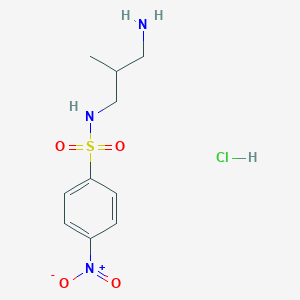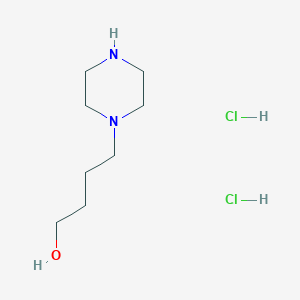
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide” is a member of furans and an aromatic amide . It has a molecular formula of C25H26N2O5 and a molecular weight of 434.5 g/mol . It is also known by other names such as JW55 .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydro-2H-pyran-4-yl group attached to a methoxyphenyl group . It also includes a thiophene-3-carboxamide group . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
This compound has a computed InChIKey of ZJZWZIXSGNFWQQ-UHFFFAOYSA-N . Its canonical SMILES string is COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available .Scientific Research Applications
Synthesis and Characterization
The synthesis and spectral analysis of complex organic molecules are fundamental to understanding their potential applications. For instance, Kumara et al. (2018) detailed the synthesis and structural characterization of novel pyrazole derivatives, showcasing techniques like NMR, mass spectra, and X-ray crystallography. Such detailed studies provide insights into the molecule's stability and interaction capabilities through hydrogen bonding and supramolecular structures, laying the groundwork for potential applications in material science and pharmacology (Kumara, A. D. Kumar, K. Kumar, & N. K. Lokanath, 2018).
Practical Applications
The practical applications of complex organic molecules extend to fields like materials science, where they can be used in the development of fluorescent dyes and electrochromic materials. For example, Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene and perylene thioamides as building blocks to synthesize fluorescent dyes, demonstrating the versatility of such compounds in creating materials with specific optical properties for potential use in sensors and imaging technologies (Witalewska, A. Wrona-Piotrowicz, & J. Zakrzewski, 2019).
Potential Biomedical Applications
Beyond materials science, these compounds have been investigated for their biological activities. Research by Vasu et al. (2005) on thiophene-3-carboxamide derivatives highlighted their antibacterial and antifungal properties. Such findings are crucial for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2005).
Safety and Hazards
properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-16-5-3-2-4-15(16)18(7-9-22-10-8-18)13-19-17(20)14-6-11-23-12-14/h2-6,11-12H,7-10,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFUQLHLZKLLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-N-(1-Cyanobutyl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B2441707.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2441708.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2441709.png)
![N-[3-(3-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2441710.png)
![6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid](/img/structure/B2441711.png)

![4-{1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}piperazin-2-one](/img/structure/B2441713.png)
![Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2441719.png)



![Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate](/img/structure/B2441725.png)

